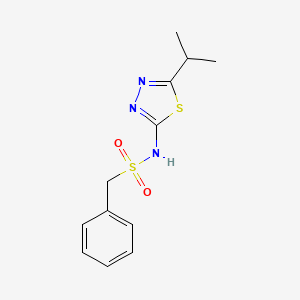
4-(3-methylbenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one
Overview
Description
Synthesis Analysis
The synthesis of compounds related to "4-(3-methylbenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one" often involves condensation reactions, as seen in the preparation of N′-(4-Methoxybenzylidene)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbohydrazide through an acid-catalyzed reaction, showcasing the compound's flexibility in creating complex molecules (Alotaibi et al., 2018).
Molecular Structure Analysis
The structure of related compounds is often confirmed using a variety of techniques including infrared, nuclear magnetic resonance, mass spectroscopy, and single-crystal X-ray diffraction. These methods provide detailed insights into the molecular configuration and the spatial arrangement of atoms within the compound, as demonstrated by Misra and Ila (2010) in their study of 4-bis(methylthio)methylene-2-phenyloxazol-5-one as a template for synthesis (Misra & Ila, 2010).
Chemical Reactions and Properties
The compound under discussion participates in various chemical reactions, including nucleophilic ring-opening of oxazolone and subsequent cyclization, as illustrated by Misra and Ila (2010). Such reactions underscore the compound's utility in synthesizing a broad range of 2-phenyl-3,4-substituted oxazoles, highlighting its importance in organic synthesis and chemical experimentation (Misra & Ila, 2010).
Physical Properties Analysis
Investigations into the physical properties of compounds related to "this compound" often focus on solvatochromism, dipole moments, and solvent-solute interactions. For example, Krawczyk et al. (2020) studied the photophysical properties of an oxazolone dye in various solvents, demonstrating how solvent polarity affects the compound's spectral behavior. This type of analysis is crucial for understanding the compound's behavior in different chemical environments (Krawczyk et al., 2020).
Chemical Properties Analysis
The chemical properties of "this compound" and its derivatives can be explored through studies on reactivity patterns, such as the reaction with 3,4-dithio-toluene in the presence of triethylamine, showcasing the compound's potential in synthesizing a variety of chemical structures with potential applications in medicinal chemistry and materials science (Tikdari & Fozooni, 2003).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(4Z)-4-[(3-methylphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO2/c1-12-6-5-7-13(10-12)11-15-17(19)20-16(18-15)14-8-3-2-4-9-14/h2-11H,1H3/b15-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEXVKGPAPSCICD-PTNGSMBKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)/C=C\2/C(=O)OC(=N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701189133 | |
| Record name | (4Z)-4-[(3-Methylphenyl)methylene]-2-phenyl-5(4H)-oxazolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701189133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
72615-35-1 | |
| Record name | (4Z)-4-[(3-Methylphenyl)methylene]-2-phenyl-5(4H)-oxazolone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72615-35-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4Z)-4-[(3-Methylphenyl)methylene]-2-phenyl-5(4H)-oxazolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701189133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![methyl 4-[(6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]benzoate](/img/structure/B5635070.png)
![N-(1-benzothien-5-ylmethyl)-2-(5-{[isopropyl(methyl)amino]methyl}-1H-tetrazol-1-yl)acetamide](/img/structure/B5635074.png)

![ethyl 3-(diacetylamino)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B5635083.png)
![(3R,5S)-5-({4-[3-(3,4-dihydro-2(1H)-isoquinolinyl)-3-oxopropyl]-1-piperidinyl}carbonyl)-3-pyrrolidinol hydrochloride](/img/structure/B5635087.png)

![N-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5635102.png)
![7-phenyl-5,7-dihydro-4H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole](/img/structure/B5635111.png)

![3-{[3-allyl-3-(hydroxymethyl)-1-piperidinyl]carbonyl}-1-methyl-5,6,7,8-tetrahydro-2(1H)-quinolinone](/img/structure/B5635129.png)
![[3-(3-methyl-2-buten-1-yl)-1-(1-pyrrolidinylsulfonyl)-3-piperidinyl]methanol](/img/structure/B5635135.png)
